6-(Pyrazin-2-YL)nicotinicacid
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Overview
Description
6-(Pyrazin-2-YL)nicotinic acid is a heterocyclic compound that contains both a pyrazine ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrazin-2-YL)nicotinic acid typically involves the reaction of pyrazine derivatives with nicotinic acid or its derivatives. One common method includes the condensation of pyrazin-2-amine with nicotinic acid under acidic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges . Efforts are ongoing to develop greener methods for the industrial synthesis of nicotinic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrazin-2-YL)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-(Pyrazin-2-YL)nicotinic acid can yield corresponding oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
6-(Pyrazin-2-YL)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug development, particularly in designing molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of coordination compounds and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-(Pyrazin-2-YL)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in detail .
Comparison with Similar Compounds
6-(Pyrazin-2-YL)nicotinic acid can be compared with other similar compounds, such as:
2-(Pyrazin-2-YL)pyridine: This compound also contains a pyrazine ring but is attached to a pyridine ring instead of nicotinic acid.
4-(Pyrazin-2-YL)pyrimidine: This compound features a pyrazine ring attached to a pyrimidine ring and is used in coordination chemistry and materials science.
The uniqueness of 6-(Pyrazin-2-YL)nicotinic acid lies in its combination of a pyrazine ring with nicotinic acid, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7N3O2 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-pyrazin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)7-1-2-8(13-5-7)9-6-11-3-4-12-9/h1-6H,(H,14,15) |
InChI Key |
RWXJCUPYAXCGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
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